3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound with the molecular formula C14H7ClF3N3O2 and a molecular weight of 341.68 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of “3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It’s known that the activity of similar pyrimidine derivatives is often due to the substitution of mono or di chlorine at the r1 position of the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl boronic acids under the catalysis of palladium complexes . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of automated synthesizers and continuous flow reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Coupling Reactions: As mentioned, Suzuki–Miyaura cross-coupling is a key reaction for this compound.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Aryl boronic acids, palladium catalysts, and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different aryl boronic acids can yield a variety of arylated pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly for its anti-inflammatory and neuroprotective properties.
Biological Studies: The compound is used to study enzyme inhibition, particularly monoamine oxidase B, which is a target in neurodegenerative diseases.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms involving pyrazolo[1,5-a]pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
PHTPP: 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
Other Pyrazolo[1,5-a]pyrimidines: Various derivatives with different substituents on the pyrazolo[1,5-a]pyrimidine core.
Uniqueness
3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-10-11(13(22)23)20-21-9(14(16,17)18)6-8(19-12(10)21)7-4-2-1-3-5-7/h1-6H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCVDMINOJYADZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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